molecular formula C14H22N4O2 B2697126 N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 1448078-99-6

N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Cat. No. B2697126
CAS RN: 1448078-99-6
M. Wt: 278.356
InChI Key: LYUNGAWSUYIQSB-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Synthetic Intermediate in Bioactive Compound Synthesis N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide serves as a crucial intermediate in the synthesis of biologically active compounds, exemplified by its role in producing tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound involved in the synthesis of crizotinib, an anti-cancer medication. This synthesis process highlights its utility in developing therapeutic agents, underscoring its significance in medicinal chemistry research (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Facilitated Reduction in Organic Synthesis The compound also finds application in enhancing the reductive cleavage of aromatic carboxamides, demonstrating its utility in synthetic organic chemistry. This application is crucial for regiospecific cleavage of C(O)-N bonds under mild reductive conditions, leading to the formation of Boc-protected (benzyl)amine in nearly quantitative yields, which is pivotal in synthesizing various organic molecules (Ragnarsson, Grehn, Maia, & Monteiro, 2001).

Cannabinoid Receptor Antagonist Research Research into pyrazole derivatives, including compounds structurally related to N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, has contributed to understanding cannabinoid receptor antagonists. These studies are instrumental in characterizing the cannabinoid receptor binding sites and developing pharmacological probes that could potentially negate the adverse effects of cannabinoids and cannabimimetic agents, indicating its importance in neuropharmacology and drug development (Lan, Liu, Fan, Lin, Fernando, McCallion, Pertwee, & Makriyannis, 1999).

Cocrystallization in Drug Development The compound's structural framework is relevant to the study of cocrystallization behavior with antitubercular drugs, providing insights into drug formulation and development strategies. Research in this area focuses on understanding how modifications in molecular structure can affect the formation of cocrystals or eutectics, which is essential for optimizing drug solubility and efficacy (Prasad, Cherukuvada, Ganduri, Stephen, Perumalla, & Row, 2015).

properties

IUPAC Name

N-tert-butyl-4-pyrazin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)17-13(19)18-8-4-11(5-9-18)20-12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUNGAWSUYIQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

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